(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a benzamide-derived compound featuring a benzo[d]thiazole core with an allyl group at position 3, an ethoxy substituent at position 4, and a 4-cyanobenzamide moiety. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereoelectronic properties, influencing molecular interactions and stability .
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-3-12-23-18-16(25-4-2)6-5-7-17(18)26-20(23)22-19(24)15-10-8-14(13-21)9-11-15/h3,5-11H,1,4,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMASNWULFSHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multi-step organic reactions. The starting materials often include 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine and 4-cyanobenzoyl chloride. The reaction conditions usually require the presence of a base such as triethylamine and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of N-substituted benzo[d]thiazol-2(3H)-ylidene benzamides. Key structural analogs and their distinguishing features include:
Physicochemical Properties
- Melting Points : Compound 4g (a thiadiazole analog) melts at 200°C , while fluorinated analogs (e.g., ) often exhibit higher melting points due to increased polarity. The target compound’s allyl and ethoxy groups may lower its melting point compared to sulfonamide or fluorinated derivatives.
- Spectroscopic Data: The nitrile (C≡N) group in the target compound would show a strong IR absorption near 2200 cm⁻¹, distinct from carbonyl peaks (1638–1690 cm⁻¹) in acryloyl-containing analogs like 4g . MS fragmentation patterns for benzamide derivatives typically include peaks corresponding to benzamide cleavage (e.g., m/z 105 in 4g ), while the cyano group may stabilize molecular ions, altering fragmentation.
Electronic and Reactivity Profiles
- The 4-cyano substituent is strongly electron-withdrawing, likely reducing electron density on the benzamide ring compared to electron-donating groups (e.g., ethoxy in ).
- Fluorine in increases electronegativity and metabolic stability, whereas the allyl group in the target compound offers sites for further functionalization (e.g., Michael additions).
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its antitumor and antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity. The molecular formula is , indicative of a complex arrangement that facilitates interaction with biological targets. The presence of the benzo[d]thiazole moiety is particularly significant due to its established pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture assays.
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that compounds with similar structures could be promising candidates for further development as antitumor agents .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this class have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The method of evaluation typically involves broth microdilution testing according to CLSI guidelines.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
The specific values for MIC would depend on the exact structural modifications made to the compound .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. These interactions can lead to modulation of signaling pathways that are crucial for tumor growth and microbial resistance .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:
- Formation of Benzo[d]thiazole Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Allyl and ethoxy groups are introduced via substitution reactions.
- Final Amide Formation : The final step involves coupling reactions to form the amide bond.
Optimization of these synthetic routes is crucial for enhancing yield and purity .
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds, providing a basis for understanding the potential efficacy of this compound:
- Study on Antitumor Activity : A compound with a similar benzothiazole structure was tested against multiple cancer cell lines, revealing IC50 values indicative of potent activity.
- Antimicrobial Testing : Derivatives were assessed for their ability to inhibit bacterial growth, with some showing promising results against clinically relevant strains .
Q & A
Q. How can the synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide be optimized for reproducibility?
Answer: The synthesis involves multi-step reactions, often starting with the preparation of a thiazole intermediate. Key steps include:
- Intermediate formation : Reacting 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-one with cyanobenzoyl chloride under anhydrous conditions.
- Stereochemical control : Maintaining a nitrogen atmosphere to prevent oxidation and using catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol or methanol) to isolate the Z-isomer.
Validation via H NMR (e.g., allyl protons at δ 5.1–5.4 ppm) and C NMR (carbonyl carbons at ~165–170 ppm) is critical .
Q. What spectroscopic methods are essential for confirming the Z-configuration of this compound?
Answer:
- H NMR : Allyl protons (δ 5.1–5.4 ppm) and aromatic protons (δ 7.2–8.2 ppm) show splitting patterns indicative of Z-geometry.
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm) and C≡N (~2220 cm) confirm functional groups.
- X-ray crystallography (if feasible): Definitive proof of stereochemistry via crystal structure analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).
- Mechanistic profiling : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish direct vs. indirect effects.
- Data normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects .
Q. What strategies are effective for improving the metabolic stability of this thiazole derivative in in vivo studies?
Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-ethoxy position to reduce oxidative metabolism .
- Prodrug design : Mask the cyanobenzamide group with a hydrolyzable ester to enhance bioavailability.
- Pharmacokinetic studies : Monitor plasma half-life in rodent models using LC-MS/MS to validate stability improvements .
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2 or Ras proteins).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).
- Free energy calculations : Apply MM-PBSA to estimate binding energies, prioritizing residues with strong hydrogen bonds (e.g., Lys33 in Ras) .
Q. What synthetic routes are viable for introducing isotopic labels (e.g., 13^{13}13C, 15^{15}15N) into the thiazole ring?
Answer:
- C labeling : Substitute C potassium thiocyanate with C-KSCN during thiazole ring cyclization.
- N labeling : Use N-enriched ammonia in the condensation step with α-bromo ketones.
- Validation : Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and C NMR .
Methodological Challenges
Q. How to address low yields (<30%) in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Buchwald-Hartwig amidation.
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions.
- Temperature control : Conduct reactions under microwave irradiation (80–100°C) to accelerate kinetics .
Q. What analytical techniques best quantify trace impurities in the final product?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- LC-HRMS : Identify impurities via exact mass (<5 ppm error) and fragment ion matching.
- Elemental analysis : Confirm stoichiometric ratios (C, H, N) to detect residual solvents or byproducts .
Data Interpretation
Q. How to reconcile conflicting enzyme inhibition data between fluorometric and radiometric assays?
Answer:
Q. What statistical methods are appropriate for analyzing dose-response curves in cellular assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
